molecular formula C22H16N2O3S B2950220 4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313274-83-8

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2950220
CAS No.: 313274-83-8
M. Wt: 388.44
InChI Key: PBGWZYORHVGCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived benzamide compound characterized by a benzoyl group at the para-position of the benzene ring and a 4-methoxy-substituted benzothiazole moiety. This structure combines aromatic and heterocyclic features, making it a candidate for diverse biological applications, including antimicrobial or enzyme inhibition activities.

Properties

IUPAC Name

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-17-8-5-9-18-19(17)23-22(28-18)24-21(26)16-12-10-15(11-13-16)20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGWZYORHVGCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Ring

4-Methoxy-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide
  • Structure : Differs by replacing the benzoyl group with a methoxy substituent on the benzamide ring.
4-Fluoro-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide
  • Structure : Features a fluoro substituent on the benzamide ring and a 6-methoxy group on the benzothiazole.
  • Key Data :
    • Molecular formula: C₁₅H₁₁FN₂O₂S.
    • Bioactivity: Fluoro-substituted analogs are often explored for improved metabolic stability and target binding .
4-Bromo-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Benzamide
  • Structure : Incorporates a bromo substituent and a 6-methyl-benzothiazole moiety.
  • Physicochemical Properties :
    • Molecular mass: 423.33 g/mol.
    • Likely applications: Bromine enhances lipophilicity, which could influence membrane permeability in antimicrobial contexts .

Modifications on the Benzamide Moiety

4-Methoxy-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide
  • Structure : Substitutes the benzothiazole with a 5-nitro-thiazole ring.
  • Key Features :
    • Molecular formula: C₁₁H₉N₃O₄S.
    • The nitro group introduces strong electron-withdrawing effects, which may alter reactivity or binding affinity in enzyme inhibition .
N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide
  • Structure : Retains the benzothiazole core but substitutes the benzoyl group with a 2-fluoro-benzamide.
Antimicrobial Benzothiazole Derivatives
  • BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl amino)Acetamide): Exhibits MIC values of 3.125–12.5 µg/ml against Gram-negative and Gram-positive bacteria. Mechanistic Insight: DNA gyrase inhibition is proposed as a mode of action, supported by docking studies .
  • BTC-r (Nitro-Substituted Analog) : Shows comparable activity, highlighting the importance of electron-withdrawing groups on the benzothiazole ring .
MMV001239 (4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)Benzamide)
  • Activity : Potent against drug-sensitive yeast (IC₅₀ = 8.1 µM) but inactive in wild-type strains, suggesting efflux-pump-mediated resistance.

Spectral Characterization

  • IR Spectroscopy :
    • C=O stretches in benzamides appear at ~1660–1680 cm⁻¹, while C=S in thiazoles occurs at ~1240–1255 cm⁻¹ .
    • Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thione tautomerism in triazole-thione analogs .
  • NMR :
    • Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in benzothiazoles appear downfield (δ 7.5–8.5 ppm) .

Key Differences and Implications

Compound Substituents Key Properties Potential Applications
Target Compound 4-Benzoyl, 4-methoxy-benzothiazole High steric bulk, aromatic stacking Enzyme inhibition, antimicrobial
4-Fluoro Analog Fluoro, 6-methoxy-benzothiazole Enhanced metabolic stability Drug-resistant infections
BTC-j Pyridyl amino, methoxy-benzothiazole DNA gyrase inhibition (MIC ~3.125 µg/ml) Broad-spectrum antimicrobial
MMV001239 Cyano, pyridylmethyl CYP51 inhibition (hypothesized) Antifungal, antiparasitic

Biological Activity

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C16H15N2O2S
  • Molecular Weight : 314.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as α-chymotrypsin, with an IC50 value indicating substantial inhibitory effects (IC50 = 20.6 µM) .
  • Antioxidant Properties : It exhibits reactive oxygen species (ROS) scavenging activity, which is crucial for reducing oxidative stress in biological systems .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity TypeObserved EffectReference
Enzyme Inhibitionα-chymotrypsin (IC50 = 20.6 µM)
Antioxidant ActivityROS scavenging
Antimicrobial ActivityEffective against various pathogens

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition :
    • Researchers synthesized various benzothiazole derivatives and evaluated their inhibitory effects on α-chymotrypsin. The study found that modifications in the benzothiazole structure significantly impacted enzyme inhibition, with some derivatives showing enhanced potency .
  • Antioxidant Evaluation :
    • A study assessed the antioxidant capacity of several benzothiazole compounds, including this compound. The findings indicated that this compound effectively scavenged free radicals in vitro, suggesting potential applications in oxidative stress-related diseases .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in clinical settings .

Q & A

Q. Example protocol :

  • Dissolve 0.001 mol of benzothiazol-2-amine in ethanol, add 5 drops of glacial acetic acid, and react with 0.001 mol of 4-benzoylbenzoyl chloride under reflux for 4 hours. Filter and recrystallize the product .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the benzothiazole and benzamide moieties (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
    • FT-IR : Identify carbonyl (C=O) stretches at ~1650–1680 cm1^{-1} and benzothiazole C=N stretches at ~1600 cm1^{-1} .
  • Crystallography :
    • Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Typical parameters:
ParameterValue (Example)Source
Space groupP212121P2_12_12_1
aa (Å)6.0171
bb (Å)15.3120
cc (Å)18.1493
RR-factor≤0.05
  • Multi-scan absorption corrections (SADABS) are essential for data accuracy .

Advanced: How can discrepancies in crystallographic data (e.g., thermal parameters, space group assignment) be resolved?

Answer:

  • Refinement software : Use SHELXL with iterative cycles to adjust anisotropic displacement parameters. For ambiguous electron density, employ Fourier difference maps .
  • Validation tools : Cross-check with WinGX/ORTEP for geometric analysis (e.g., bond lengths, angles) and PLATON for symmetry validation .
  • Case study : In orthorhombic P212121P2_12_12_1, verify Z′ = 4 and compare packing diagrams to rule out twinning .

Advanced: What computational approaches predict the compound’s electronic structure and reactivity?

Answer:

  • DFT studies : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for benzothiazole derivatives) and electrostatic potential maps .
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. For benzothiazole derivatives, binding affinities (ΔG) of −8 to −10 kcal/mol are typical .
  • Reactivity prediction : Use NBO analysis to identify nucleophilic/electrophilic sites (e.g., methoxy oxygen, benzothiazole sulfur) .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

  • Variable substituents : Modify the benzoyl (e.g., electron-withdrawing groups at para position) and benzothiazole (e.g., methoxy vs. nitro) moieties .
  • Biological assays :
    • Antimicrobial : MIC tests against S. aureus (0.5–2 µg/mL for active derivatives) .
    • Anticancer : MTT assay on HeLa cells (IC50_{50} values <10 µM indicate potency) .
  • Data interpretation : Use regression analysis to correlate logP values (1.5–3.0) with membrane permeability .

Q. Example SAR table :

SubstituentLogPMIC (µg/mL)IC50_{50} (µM)
4-OCH3_32.11.28.5
4-NO2_21.80.85.2
4-Cl2.42.512.0

Advanced: How can conflicting bioactivity data (e.g., variable IC50_{50}50​ across studies) be addressed?

Answer:

  • Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., 48-hour incubation) .
  • Statistical analysis : Apply ANOVA to compare replicates and identify outliers. For IC50_{50} discrepancies >50%, re-evaluate compound purity via HPLC (>95%) .
  • Mechanistic studies : Perform Western blotting to confirm target inhibition (e.g., PARP-1 for benzamide derivatives) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent .
  • Recrystallization : Dissolve crude product in hot DCM, then add hexane dropwise to induce crystallization .
  • HPLC : For analytical purity, employ a C18 column with acetonitrile/water (70:30) mobile phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.